Ethyl 2,2-dichloro-3-methylbutanoate
Description
Properties
CAS No. |
54845-24-8 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
ethyl 2,2-dichloro-3-methylbutanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
JYPSGRUTYXLTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Chlorination of Ethyl Acetoacetate Derivatives
One of the primary routes involves the chlorination of ethyl acetoacetate or related compounds under controlled conditions using chlorinating agents such as sulfonyl chloride or other chlorinating reagents. The process typically includes the following steps:
Step 1: Formation of Intermediate via Chlorination
Ethyl acetoacetate is reacted with sodium ethoxide in ethanol, followed by addition of 1,2-dichloroethane under cooling conditions (0 to 5 °C). This step initiates the chlorination at the alpha position relative to the keto group.
Step 2: Sulfonyl Chloride Chlorination
The intermediate organic phase is treated with sulfonyl chloride at 5 to 10 °C to introduce additional chlorine atoms, targeting the 2,2-dichloro substitution pattern.
Step 3: Hydrolysis and Decarboxylation
After chlorination, dilute hydrochloric acid and water are added along with a phase transfer catalyst such as tetraethylammonium chloride. The mixture is heated gradually from 40 °C up to 110 °C to facilitate hydrolysis and decarboxylation, yielding the dichlorinated butanoate ester.
Step 4: Purification
The product is separated by distillation, collecting the organic phase containing ethyl 2,2-dichloro-3-methylbutanoate.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| 1. Chlorination initiation | Ethyl acetoacetate, NaOEt, 1,2-dichloroethane | 0 to 5 | Controlled dropwise addition, GC monitoring |
| 2. Sulfonyl chloride chlorination | Sulfonyl chloride | 5 to 10 | Dropwise addition, GC monitoring |
| 3. Hydrolysis/decarboxylation | Dilute HCl, water, tetraethylammonium chloride | 40 to 110 | Gradual heating, phase transfer catalyst |
| 4. Distillation/purification | Atmospheric distillation | 100 to 110 | Collect lower organic phase |
This method is adapted from a patented process for related chlorinated ketones and esters, demonstrating reliable yields and scalability.
Alternative Routes via Chlorinated Precursors
Other literature describes the preparation of chlorinated esters by reacting chlorinated aldehydes or acid chlorides with suitable alcohols or amines, followed by purification steps. For example, chlorinated butanoic acid derivatives can be converted to their ethyl esters via reaction with ethanol under acidic conditions or using thionyl chloride to form acid chlorides, then esterification.
Carbonylation and Olefin Functionalization Routes
Though less direct, some processes involve olefin functionalization and carbonylation steps to build the butanoate backbone with desired substitutions. For instance, 3-methyl-2-pentene can be carbonylated in the presence of strong acid catalysts to yield substituted butanoic acids, which can then be esterified to ethyl esters. These methods offer alternative synthetic flexibility but are more complex.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
Temperature Control: Maintaining low temperatures during chlorination (0-10 °C) is critical to prevent over-chlorination or decomposition.
Phase Transfer Catalysts: Use of tetraethylammonium chloride improves hydrolysis and decarboxylation efficiency, increasing overall yield.
Monitoring: Gas chromatography is essential for monitoring reaction progress and ensuring selective chlorination.
Purification: Atmospheric distillation effectively separates the product from aqueous and organic impurities.
Molar Ratios: Optimized molar ratios of ethyl acetoacetate to chlorinating agents (1 : 1.2-1.5 for 1,2-dichloroethane, 1 : 1.05-1.1 for sulfonyl chloride) enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dichloro-3-methylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Hydrolysis: 2,2-dichloro-3-methylbutanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dichloro-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-dichloro-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituents on the butanoate backbone significantly influence molecular interactions and applications:
*Hypothetical structure based on substituent additions to ethyl butanoate.
Physicochemical Properties
- Thermodynamic Stability: Ethyl 3-hydroxy-3-methylbutanoate exhibits a standard evaporation enthalpy of 59.43 kJ/mol and a standard Gibbs free energy of -393.7 kJ/mol , suggesting moderate stability influenced by hydrogen bonding. In contrast, chlorinated analogs like ethyl 2,2-dichloro-3-oxobutanoate likely have higher thermal stability due to electron-withdrawing Cl groups.
- Solubility and Polarity: The hydroxy group in ethyl 3-hydroxy-3-methylbutanoate increases water solubility (log water solubility = -0.73) , whereas dichloro and trimethyl analogs are more hydrophobic. Ethyl 2,2,3-trimethylbutanoate’s LogP of 2.23 indicates strong lipophilicity, advantageous for membrane penetration in drug design.
- Reactivity: Dichloro-substituted esters (e.g., ethyl 2,2-dichloro-3-oxobutanoate) are prone to nucleophilic substitution or elimination reactions due to electron-deficient carbonyls . Methyl groups, as in ethyl 2,2,3-trimethylbutanoate, primarily contribute to steric effects, reducing reactivity toward bulky reagents.
Table 1: Comparative Data for Ethyl Butanoate Derivatives
Key Observations
- Chlorination increases molecular weight and reactivity but reduces solubility.
- Hydroxy and methyl groups balance polarity and steric effects, impacting applications in drug delivery or polymer science.
- Trimethyl substitution enhances lipid solubility, favoring use in non-polar matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
